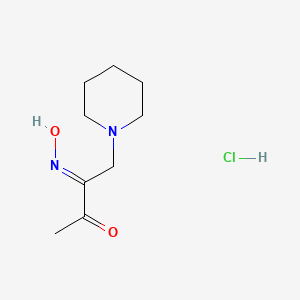

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride, also known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects on the dopaminergic system. MPTP was first discovered in the 1980s as a contaminant in a batch of illicit drugs, leading to a cluster of cases of Parkinson's disease in young drug users. Since then, MPTP has been widely used as a tool in scientific research to model Parkinson's disease in animal models.

Mecanismo De Acción

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is selectively toxic to dopaminergic neurons in the substantia nigra. 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine transporters into dopaminergic neurons. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress, energy failure, and ultimately cell death.

Biochemical and Physiological Effects:

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models closely mimics the human disease in terms of the loss of dopaminergic neurons, the accumulation of α-synuclein, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models has several advantages for scientific research. 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is a selective toxin that targets dopaminergic neurons, allowing for the specific study of Parkinson's disease pathology. 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models closely mimics the human disease in terms of the loss of dopaminergic neurons and the development of motor symptoms. However, there are also limitations to using 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models. 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride does not replicate all aspects of Parkinson's disease, such as the non-motor symptoms and the progressive nature of the disease. Additionally, the dose and duration of 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride exposure can vary widely between studies, making it difficult to compare results.

Direcciones Futuras

There are several future directions for research on 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models. One area of research is the development of new therapies that target the underlying pathology of the disease, such as oxidative stress and mitochondrial dysfunction. Another area of research is the identification of biomarkers for early diagnosis and disease progression. Finally, there is a need for standardized protocols for 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models to improve the comparability of results between studies.

Métodos De Síntesis

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is synthesized through a multi-step process starting from 2-butanone. The first step involves the reaction of 2-butanone with hydroxylamine to form 2-butanone oxime. This is followed by a reaction with piperidine to form 1-(1-piperidinyl)-2-butanone oxime. The final step involves the oxidation of the oxime group to form 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride.

Aplicaciones Científicas De Investigación

1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is widely used as a tool in scientific research to model Parkinson's disease in animal models. 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the characteristic motor symptoms of Parkinson's disease. Animal models of 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease have been used to study the pathophysiology of the disease, test potential therapies, and identify biomarkers for early diagnosis.

Propiedades

IUPAC Name |

(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-8(12)9(10-13)7-11-5-3-2-4-6-11;/h13H,2-7H2,1H3;1H/b10-9+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBATJQZSGPZMH-RRABGKBLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)CN1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/O)/CN1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)

![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)

![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)

![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)

![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)

![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)

![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)